molecular formula C14H24N2O5 B147383 Pirbuterol acetate CAS No. 65652-44-0

Pirbuterol acetate

Cat. No. B147383
CAS RN: 65652-44-0
M. Wt: 300.35 g/mol
InChI Key: QSXMZJGGEWYVCN-UHFFFAOYSA-N
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Description

Pirbuterol acetate is a sympathomimetic drug used in the treatment of congestive heart failure (CHF) and reversible obstructive pulmonary disease. It is a beta2-adrenergic agonist structurally similar to albuterol, with the key difference being the substitution of a pyridine ring for the benzene ring found in albuterol . Pirbuterol has been shown to have both bronchodilatory and cardiovascular effects, making it useful in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is available in oral form and as an aerosol for inhalation .

Synthesis Analysis

The synthesis of pirbuterol is not explicitly detailed in the provided papers. However, it is known that pirbuterol is chemically related to salbutamol, with the notable substitution of a pyridine ring, which may suggest a similar synthetic pathway with modifications to introduce the pyridine moiety .

Molecular Structure Analysis

Pirbuterol's molecular structure is characterized by the presence of a pyridine ring, which differentiates it from other beta-adrenoceptor agonists like salbutamol. This structural difference is believed to contribute to its pharmacological properties, including its selectivity for beta2-adrenergic receptors . The presence of a tert-butylaminoethyl group is indicative of its agonistic activity on these receptors .

Chemical Reactions Analysis

The stability of pirbuterol in aqueous solutions has been studied, revealing that it undergoes hydrolytic degradation, particularly under saturated oxygen conditions. The degradation rate is influenced by pH, temperature, and the ionic state of the drug, with the most stable pH range being 1-2 . This information is crucial for the formulation and storage of pirbuterol medications.

Physical and Chemical Properties Analysis

Pirbuterol's physical and chemical properties, such as its stability in various pH conditions, have been investigated. The drug is most stable in a highly acidic environment (pH 1-2), which is important for the preparation of stable pharmaceutical formulations . The pharmacokinetics of pirbuterol, including its absorption and plasma levels following oral administration, have been studied in patients with CHF, showing that the drug is well tolerated and has a prolonged hemodynamic effect .

Relevant Case Studies

Several studies have demonstrated the efficacy of pirbuterol in treating CHF and bronchospastic diseases. In patients with refractory CHF, oral doses of 20 to 30 mg of pirbuterol significantly increased cardiac index and decreased pulmonary artery wedge pressures, suggesting both inotropic and vasodilator effects . In the context of obstructive pulmonary disease, pirbuterol has shown promise in both acute and long-term management, with oral doses of 15-20 mg being most effective . Long-term administration of pirbuterol in chronic asthma did not produce tachyphylaxis, indicating its sustained bronchodilator activity . However, the development of tolerance to the drug's effects has been noted, necessitating further research .

Scientific Research Applications

1. Pharmacological Properties and Mechanism of Action Pirbuterol acetate is a synthetic catecholamine and pyridine derivative known for its sympathomimetic and bronchodilatory effects. It selectively stimulates beta-2 adrenergic receptors, increasing intracellular adenylate cyclase activity, resulting in muscle relaxation through cAMP-dependent signal transduction. This mechanism is critical in broncho- and vasodilation and inhibiting the release of inflammatory mediators from mast cells (2020).

2. Analytical Methods for Detection A selected ion monitoring assay has been developed to measure plasma levels of pirbuterol in animals and humans. This method involves extracting pirbuterol from plasma and converting it to its trimethylacetyl derivative, with the synthesis of the deuterium labeled internal standard described (Falkner & Mcilhenny, 1976).

3. Long-Term Inhalation Studies Long-term inhalation studies of pirbuterol acetate in Beagle dogs and Squirrel monkeys showed no significant alterations in various health parameters, suggesting a level of safety in its application for bronchodilation (Levinsky et al., 1981).

4. Comparative Bronchodilator Efficacy Pirbuterol demonstrates bronchodilatory effects comparable to other beta-adrenoceptor agonists like salbutamol, with studies indicating significant improvements in respiratory function in patients with reversible bronchospastic disease (Richards & Brogden, 1985).

6. Stability and Degradation Research into the stability of pirbuterol in aqueous solutions revealed its hydrolytic degradation, particularly under specific pH conditions and temperatures. This is essential for understanding its shelf life and storage requirements (Bansal & Monkhouse, 1977).

7. Hemodynamic Effects The hemodynamic effects of pirbuterol have been studied in conscious dogs, indicating its potential use in treating low cardiac output syndromes without causing myocardial ischemia. These findings are vital in understanding its cardiovascular implications (Gold & Horwitz, 1981).

Future Directions

Pirbuterol is currently used for the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is usually taken as 1 to 2 puffs every 4 to 6 hours as needed to relieve symptoms or every 4 to 6 hours to prevent symptoms . Future research may focus on improving the delivery method, reducing side effects, or exploring new therapeutic uses.

properties

IUPAC Name

acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMZJGGEWYVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38677-81-5 (Parent)
Record name Pirbuterol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40984214
Record name Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirbuterol acetate

CAS RN

65652-44-0
Record name Pirbuterol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65652-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858
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Record name PIRBUTEROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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